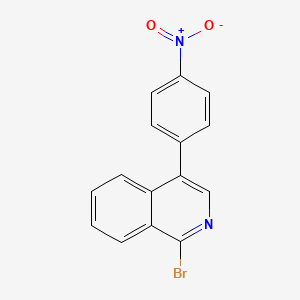

1-Bromo-4-(4-nitrophenyl)isoquinoline

Description

1-Bromo-4-(4-nitrophenyl)isoquinoline is a brominated isoquinoline derivative featuring a nitro-substituted phenyl group at the 4-position. Isoquinoline derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids like papaverine and cryptostilbene .

Properties

CAS No. |

64345-81-9 |

|---|---|

Molecular Formula |

C15H9BrN2O2 |

Molecular Weight |

329.15 g/mol |

IUPAC Name |

1-bromo-4-(4-nitrophenyl)isoquinoline |

InChI |

InChI=1S/C15H9BrN2O2/c16-15-13-4-2-1-3-12(13)14(9-17-15)10-5-7-11(8-6-10)18(19)20/h1-9H |

InChI Key |

HXWQNGBEFCGILD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Br)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent position and type critically influence electronic and steric effects. Key comparisons include:

4-Bromoisoquinoline (C₉H₆BrN)

- Molecular Weight : 208.058 g/mol .

- Key Differences : Lacks the 4-nitrophenyl group, resulting in reduced steric bulk and electron-withdrawing effects compared to the target compound.

1-Bromo-4-fluoroisoquinoline (C₉H₅BrFN)

- Structure : Bromine at position 1, fluorine at position 3.

- Molecular Weight : ~226.05 g/mol .

- Key Differences : Fluorine, being smaller and more electronegative than the 4-nitrophenyl group, creates distinct electronic effects. The nitro group in the target compound may enhance π-π stacking in biological systems.

4-Bromo-1-methylisoquinoline (C₁₀H₈BrN)

- Structure : Methyl group at position 1, bromine at position 4.

- Molecular Weight : 222.08 g/mol .

- Key Differences: The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.

Smooth Muscle Contractile Activity

- 1,1-Disubstituted Isoquinolines: Derivatives like 7e and 7r (1,1-disubstituted with methyl/phenyl groups) showed potent contractile inhibition (−74% vs. control), comparable to papaverine .

- Impact of Substituents : The absence of substituents at position 1 reduced activity (−0.5% to +10.3% vs. control), highlighting the importance of substitution patterns . The target compound’s bromine and nitrophenyl groups may enhance activity, though empirical data are lacking.

ABCB1 Modulation

- Isoquinoline2: A third-generation modulator with 1,555-fold reversal of paclitaxel resistance in ABCB1-mediated multidrug resistance (MDR), outperforming metofoline (26.4-fold) .

- Role of Substituents : Bulky electron-withdrawing groups (e.g., nitro) in the target compound could improve ABCB1 binding compared to smaller substituents like fluorine or methyl.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-(4-nitrophenyl)isoquinoline, and how can reaction progress be monitored?

- Methodological Answer : Multi-step synthesis typically involves bromination and nitrophenyl coupling. Key steps include using palladium catalysts for cross-coupling reactions. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm bond formation. For example, aromatic proton signals in the 7.5–8.5 ppm range in ¹H NMR indicate successful nitrophenyl group incorporation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., nitrophenyl protons show distinct deshielding).

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material).

- Elemental analysis : Validates empirical formula (e.g., C₁₅H₉BrN₂O₂).

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 333.98) .

Q. What key physical properties (e.g., melting point, solubility) influence experimental design?

- Methodological Answer :

- Melting point : Expected range 160–165°C (based on analogous brominated isoquinolines), critical for recrystallization optimization .

- Solubility : Sparingly soluble in water but highly soluble in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Solvent choice impacts reaction kinetics and purification .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use fume hoods for synthesis due to volatile byproducts. Wear nitrile gloves and eye protection. Store in amber vials under inert gas to prevent photolytic/thermal decomposition. Consult safety data sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How do the electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the isoquinoline ring for electrophilic substitution, while the bromo substituent serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Density functional theory (DFT) calculations can predict regioselectivity in such reactions .

Q. What strategies mitigate side reactions (e.g., dehalogenation) during functionalization?

- Methodological Answer :

- Catalyst optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce dehalogenation.

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature modulation : Reactions at 60–80°C minimize thermal degradation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings.

- Comparative analysis : Cross-reference with databases (PubChem, Reaxys) for analogous structures.

- Isotopic labeling : ¹⁵N-labeled nitrophenyl derivatives clarify nitrogen-environment ambiguities .

Q. What decomposition pathways occur under thermal or photolytic conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals stability up to 150°C, beyond which nitro group reduction and bromine elimination occur. UV-Vis spectroscopy monitors photodegradation (λmax = 320 nm for nitro intermediates) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.